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# Technical Guide: 10-Undecynoyl-OSu (CAS Number: 1006592-57-9)

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Compound of Interest		
Compound Name:	10-Undecynoyl-OSu	
Cat. No.:	B6359980	Get Quote

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# **Chemical Identification and Properties**

Correct Identification of CAS Number 1006592-57-9:

Initial database inquiries may sometimes erroneously associate CAS number 1006592-57-9 with the drug Dabrafenib (GSK2118436). However, thorough verification confirms that this CAS number correctly corresponds to **10-Undecynoyl-OSu**, also known as 10-Undecynoic acid N-hydroxysuccinimide ester or 2,5-dioxopyrrolidin-1-yl undec-10-ynoate. This molecule is a bifunctional linker utilized in bioconjugation and click chemistry.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of **10-Undecynoyl-OSu** is presented in Table 1. This data is essential for its application in experimental settings, including solubility and storage considerations.



Property	Value	Reference
Molecular Formula	C15H21NO4	[1][2]
Molecular Weight	279.33 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO and DMF	_
Storage	Store at -20°C, desiccated. Moisture sensitive.	

# **Synthesis**

The synthesis of **10-Undecynoyl-OSu** involves the activation of the carboxylic acid group of 10-undecynoic acid with N-hydroxysuccinimide (NHS). This is a common and well-established method for creating amine-reactive esters. A general synthetic approach involves the reaction of the carboxylic acid with NHS in the presence of a coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide - DCC), in an appropriate organic solvent.

Alternatively, a more recent method for synthesizing NHS esters from carboxylic acids utilizes a combination of triphenylphosphine (PPh3), iodine (I2), and triethylamine (Et3N). This approach avoids the use of carbodiimides and can be carried out at room temperature.

# **Mechanism of Action and Applications**

**10-Undecynoyl-OSu** is a bifunctional crosslinker designed for bioconjugation. Its mechanism of action is based on its two reactive functional groups:

- N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically and efficiently with primary and secondary amines, such as the side chain of lysine residues in proteins or aminemodified oligonucleotides, to form stable amide bonds. This reaction is pH-dependent, with an optimal pH range of 8.3-8.5.
- Terminal Alkyne: This group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne



cycloaddition (SPAAC). These reactions allow for the highly specific and efficient covalent linkage to molecules containing an azide group.

The primary application of **10-Undecynoyl-OSu** is as a hydrophobic bioconjugation linker. It enables the attachment of a terminal alkyne to a biomolecule of interest (e.g., a protein, antibody, or oligonucleotide) via an amine linkage. The incorporated alkyne can then be used for subsequent "clicking" with an azide-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

# **Experimental Protocols**

The following are detailed methodologies for the use of **10-Undecynoyl-OSu** in bioconjugation.

#### **General Considerations**

- Reagent Handling: 10-Undecynoyl-OSu is moisture-sensitive. It should be stored at -20°C under desiccated conditions. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Solvent Choice: Dissolve 10-Undecynoyl-OSu in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester can hydrolyze.
- Buffer Selection: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended amine-containing biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a suitable buffer.

## Protocol for Labeling a Protein with 10-Undecynoyl-OSu

- Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a suitable concentration (e.g., 1-10 mg/mL).
- NHS Ester Solution Preparation: Immediately before use, dissolve 10-Undecynoyl-OSu in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
- Labeling Reaction: Add a 10- to 20-fold molar excess of the 10-Undecynoyl-OSu solution to the protein solution. The final concentration of the organic solvent should be kept low



(typically <10%) to avoid protein denaturation.

- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
- Quenching (Optional): The reaction can be quenched by adding a small amount of an aminecontaining buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to consume any unreacted NHS ester.
- Purification: Remove the excess, unreacted 10-Undecynoyl-OSu and the N-hydroxysuccinimide byproduct from the alkyne-labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

# Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- · Reactant Preparation:
  - Prepare a stock solution of the alkyne-labeled biomolecule (from section 4.2) in a suitable buffer.
  - Prepare a stock solution of the azide-containing molecule to be conjugated in a compatible solvent (e.g., DMSO or water).
  - Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO4).
  - Prepare a stock solution of a reducing agent, such as sodium ascorbate.
  - Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3hydroxypropyltriazolylmethyl)amine (THPTA).
- Reaction Mixture Assembly:
  - In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azidecontaining molecule (typically with the azide in slight molar excess).
  - Add the copper(I)-stabilizing ligand.



- Add the copper(II) sulfate solution.
- Initiate the reaction by adding the sodium ascorbate solution.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
- Purification: Purify the resulting bioconjugate using an appropriate method, such as sizeexclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.

# **Safety Information**

A comprehensive Safety Data Sheet (SDS) for **10-Undecynoyl-OSu** is not readily available in the public domain. Therefore, the following safety information is based on the known hazards of its reactive functional groups (N-hydroxysuccinimide esters and terminal alkynes) and its precursor, **10-undecynoic** acid.

#### Hazard Identification:

- Based on the precursor 10-undecynoic acid, this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- N-hydroxysuccinimide esters are known to be reactive and can cause irritation upon contact with skin and eyes.
- Alkynes are generally flammable and can be toxic if inhaled.

#### Handling and Storage:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.
- Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.
- Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.



Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. This
compound is moisture-sensitive.

#### First Aid Measures:

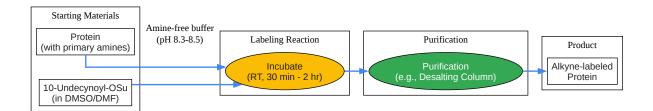
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

#### Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

### **Visualizations**

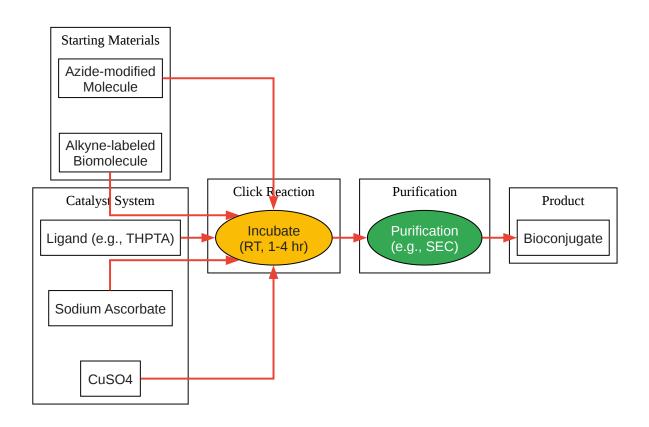
The following diagrams illustrate the key experimental workflows involving **10-Undecynoyl-OSu**.



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Caption: Workflow for labeling a protein with **10-Undecynoyl-OSu**.





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Caption: Workflow for CuAAC "click" reaction.

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### References

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